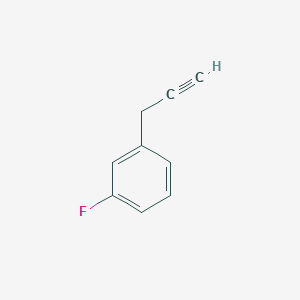

1-Fluoro-3-prop-2-yn-1-ylbenzene

Description

Contextualization of Fluorine in Modern Synthetic Chemistry and Chemical Research

The element fluorine possesses a unique combination of properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds. These characteristics have made it an invaluable tool in medicinal chemistry and materials science. The introduction of fluorine into a molecule can profoundly influence its metabolic stability, binding affinity to biological targets, lipophilicity, and pKa. molport.comquora.comambeed.com For instance, replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby prolonging the in vivo lifetime of a drug candidate. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronic properties of adjacent functional groups, fine-tuning their reactivity. quora.com

Significance of Aryl Alkyne Scaffolds in Organic Synthesis

Aryl alkynes are highly versatile building blocks in organic synthesis due to the rich reactivity of the carbon-carbon triple bond. nih.govchemscene.com They serve as key precursors for a wide array of molecular transformations, including hydrogenation to form alkanes or alkenes, and various addition reactions. rsc.org The terminal alkyne, in particular, exhibits moderate acidity, allowing for deprotonation to form a nucleophilic acetylide anion, which is crucial for carbon-carbon bond formation. researchgate.netthermofisher.com Moreover, aryl alkynes are prominent participants in powerful transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, enabling the construction of complex molecular frameworks. researchgate.netresearchgate.net Their utility is further highlighted in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. nih.govsigmaaldrich.com

The 1-Fluoro-3-prop-2-yn-1-ylbenzene Structural Motif: Unique Features for Research Inquiry

The structure of this compound, featuring a fluorine atom at the meta-position of a benzene (B151609) ring bearing a propargyl group (a three-carbon chain with a terminal alkyne), presents a unique combination of reactive sites. The fluorine atom's electron-withdrawing inductive effect influences the electron density of the aromatic ring, which in turn can affect the reactivity of the propargyl group and the aryl ring itself in various transformations. The terminal alkyne provides a handle for a multitude of reactions, including the aforementioned click chemistry, cyclization reactions, and metal-catalyzed couplings. The propargylic position (the CH2 group adjacent to the alkyne) is also a site of potential reactivity. This distinct arrangement of functional groups makes it a valuable substrate for exploring new synthetic methodologies and constructing novel molecular architectures.

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds. For instance, the isomeric compound 1-Fluoro-4-(prop-2-yn-1-yl)benzene is known and has a registered CAS number (70090-68-5). ambeed.com The synthesis of related aryl propargyl ethers, such as 1,3-bis((3-arylprop-2-yn-1-yl)oxy)benzene derivatives, often involves the reaction of a phenol (B47542) with propargyl bromide, followed by a Sonogashira coupling. researchgate.net A plausible synthetic route to this compound could involve the Sonogashira coupling of 1-bromo-3-fluorobenzene (B1666201) with a suitable propargyl derivative.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C9H7F |

| Molecular Weight | 134.15 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, acetone) |

| CAS Number | Not available |

Overview of Key Research Avenues for Fluorinated Aryl Alkynes

The unique structural attributes of fluorinated aryl alkynes like this compound open up several exciting avenues for chemical research:

Development of Novel Bioactive Molecules: The combination of a fluorine atom and an alkyne handle makes these compounds attractive scaffolds for medicinal chemistry. The alkyne can be used to attach the molecule to other fragments via click chemistry to create libraries of potential drug candidates. The fluorine atom can enhance metabolic stability and binding affinity.

Synthesis of Complex Heterocycles: The alkyne functionality is a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The electronic nature of the fluorinated ring can influence the regioselectivity and efficiency of these cyclizations.

Advanced Materials Science: Aryl alkynes are building blocks for conjugated polymers and other organic materials with interesting photophysical and electronic properties. The incorporation of fluorine can modulate these properties, potentially leading to new materials for applications in electronics and photonics.

Probing Reaction Mechanisms: The well-defined electronic perturbation introduced by the fluorine atom can be used as a tool to study the mechanisms of various organic reactions involving the alkyne or the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZILCHHNRNOFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1 Fluoro 3 Prop 2 Yn 1 Ylbenzene

Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 1-Fluoro-3-prop-2-yn-1-ylbenzene. DFT studies allow for the determination of optimized molecular geometry, bond lengths, bond angles, and the distribution of electrons within the molecule.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its characteristics. A DFT analysis would typically start with geometry optimization to find the lowest energy conformation of the molecule. Key parameters that would be investigated include the C-F bond length, the C≡C triple bond length, and the geometry of the benzene (B151609) ring.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in understanding the molecule's reactivity. For this compound, the HOMO is likely to be associated with the π-system of the benzene ring and the alkyne group, while the LUMO would also be a π-type orbital. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule.

A hypothetical DFT study on this compound would likely involve the use of a functional such as B3LYP and a basis set like 6-311+G(d,p) to provide a good balance between accuracy and computational cost. Such a study would provide the following conceptual data:

| Calculated Property | Predicted Value/Observation | Significance |

|---|---|---|

| Optimized Geometry | Planar benzene ring with the propargyl group exhibiting free rotation. | Provides the most stable 3D structure of the molecule. |

| C-F Bond Length | ~1.35 Å | Indicates a strong bond due to fluorine's high electronegativity. |

| C≡C Bond Length | ~1.21 Å | Characteristic of a carbon-carbon triple bond. |

| HOMO Energy | Relatively high due to the π-system. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate. | Correlates with chemical reactivity and electronic transitions. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this would involve mapping out the potential energy surface for various reactions, such as electrophilic aromatic substitution, nucleophilic addition to the alkyne, or metal-catalyzed cross-coupling reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state is a critical point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing transition states using computational methods allows for the determination of activation energies, which in turn provides information about the reaction rates.

For instance, in an electrophilic aromatic substitution reaction, computational modeling could predict whether the incoming electrophile will preferentially attack the ortho, meta, or para position relative to the fluorine and propargyl substituents. These calculations would involve modeling the formation of the sigma complex (arenium ion) intermediate for each possible pathway and determining the corresponding transition state energies.

While specific computational studies on the reaction pathways of this compound are not readily found, general principles suggest that the fluorine atom would act as a deactivating but ortho-para directing group, while the propargyl group would be weakly deactivating and meta-directing. Computational modeling would be essential to resolve the regioselectivity arising from these competing effects.

Prediction and Rationalization of Reactivity and Selectivity

Building upon the electronic structure and reaction pathway modeling, computational chemistry can predict and rationalize the reactivity and selectivity of this compound. Reactivity indices derived from DFT calculations, such as the Fukui function and local softness, can identify the most reactive sites in the molecule for both electrophilic and nucleophilic attacks.

The calculated charge distribution provides further insight into the molecule's reactivity. The electronegative fluorine atom will draw electron density from the benzene ring, making the ring less susceptible to electrophilic attack compared to benzene itself. The distribution of this electron withdrawal will influence the regioselectivity of such reactions.

In the context of cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions involving the alkyne moiety, computational modeling can predict the feasibility, stereoselectivity, and regioselectivity of these transformations. These predictions are invaluable for designing synthetic routes that yield specific products.

Analysis of Fluorine's Impact on Molecular Orbitals and Charge Distribution

The substitution of a hydrogen atom with fluorine on the benzene ring has a profound impact on the molecule's molecular orbitals and charge distribution. The fluorine atom introduces a new set of π-bonding and antibonding orbitals that can interact with the π-system of the aromatic ring. nih.gov This phenomenon, sometimes referred to as "fluoromaticity," can lead to a stabilization of the ring and alter its electronic properties. nih.gov

Specifically, the fluorine atom's high electronegativity leads to a significant inductive (-I) effect, withdrawing electron density from the sigma framework of the benzene ring. This effect is most pronounced at the carbon atom directly bonded to the fluorine (the ipso-carbon) and decreases with distance.

Simultaneously, the fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be donated to the π-system of the benzene ring through a resonance (+M or +R) effect. While fluorine is a poor π-donor compared to other halogens, this effect still influences the charge distribution, particularly at the ortho and para positions.

In this compound, the fluorine atom is at the meta position relative to the propargyl group. A computational analysis of the molecular orbitals would likely show that the fluorine atom's p-orbitals contribute to the molecular orbitals of the benzene ring, lowering their energy. The charge distribution would show a significant negative partial charge on the fluorine atom and a corresponding positive partial charge on the adjacent carbon atom. The interplay of the inductive and resonance effects of the fluorine atom, along with the electronic influence of the propargyl group, would create a unique charge distribution pattern across the entire molecule.

| Effect of Fluorine Substitution | Predicted Consequence for this compound |

|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the benzene ring, decreasing its reactivity towards electrophiles. |

| Resonance Effect (+M) | Donation of electron density into the π-system, influencing regioselectivity in electrophilic substitution. |

| Molecular Orbital Perturbation | Lowering of the energy of the π-orbitals of the benzene ring. nih.gov |

| Charge Distribution | Creation of a C-F bond dipole and altered charge distribution across the aromatic ring. |

Computational Design and Screening of Novel Synthetic Strategies

Computational chemistry is increasingly used in the design and screening of new synthetic strategies. By simulating potential reactions and evaluating their feasibility and selectivity, chemists can prioritize experiments and reduce the amount of trial-and-error in the laboratory.

For this compound, computational methods could be employed to explore various synthetic routes. For example, the Sonogashira coupling reaction between 1-fluoro-3-iodobenzene (B1666204) and propyne (B1212725) is a plausible route. Computational modeling could be used to optimize the reaction conditions, such as the choice of catalyst, ligand, and solvent, by studying the catalytic cycle and identifying any potential side reactions.

Furthermore, computational screening could be used to explore the reactivity of this compound in a variety of transformations to generate novel derivatives. For instance, the feasibility of its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could be assessed computationally. This would involve calculating the activation barriers for the reaction with different azide (B81097) partners, providing insights into the reaction's efficiency and scope.

By leveraging computational design, it is possible to accelerate the discovery of new reactions and molecules based on the this compound scaffold, opening up new avenues for its application in materials science and medicinal chemistry.

Applications in Chemical Research and Advanced Molecular Scaffolds

Building Blocks for the Synthesis of Complex Organic Molecules

The utility of 1-Fluoro-3-prop-2-yn-1-ylbenzene as a foundational building block stems from the high reactivity of its terminal alkyne group. This functional group serves as a handle for carbon-carbon bond formation, enabling the construction of more elaborate molecular architectures.

One of the most powerful methods utilizing terminal alkynes is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org By employing this compound in this reaction, chemists can link the fluorophenylpropargyl scaffold to a wide array of other aromatic or vinylic systems, thereby generating complex, fluorine-containing molecules. The presence of fluorine in these products is significant, as it can enhance properties like metabolic stability and binding affinity in bioactive molecules. researchgate.net

The general scheme for this transformation allows for the creation of a diverse library of derivatives from a single starting material.

Table 1: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 (Example) | Catalysts | Product |

| This compound | Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 1-Fluoro-3-(3-phenylprop-1-yn-1-yl)benzene |

This strategic coupling is fundamental to molecular construction, allowing the fluorinated alkyne to serve as a cornerstone for building larger, more functionalized organic compounds. numberanalytics.com

Precursors for the Construction of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are core structures in many pharmaceuticals and agrochemicals. The synthesis of fluorinated heterocycles is an area of intense research, as the inclusion of fluorine can significantly modulate the biological activity of these molecules. nih.govnih.govresearchgate.net this compound is an excellent precursor for this purpose, primarily through its participation in cycloaddition reactions. nih.govresearchgate.net

The most notable of these is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," which involves the reaction of an alkyne with an azide (B81097) to form a 1,2,3-triazole ring. wikipedia.orgnih.gov When this compound is reacted with an organic azide (R-N₃), it selectively produces a 1,4-disubstituted triazole. rsc.orgsigmaaldrich.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a robust method for synthesizing complex fluorinated heterocycles. sigmaaldrich.com The resulting triazole ring acts as a stable, aromatic linker that is often considered a bioisostere for amide bonds.

Table 2: 1,3-Dipolar Cycloaddition for Heterocycle Synthesis

| Alkyne | Dipole (Example) | Reaction Type | Product Class |

| This compound | Benzyl Azide | Huisgen Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazoles |

This methodology provides a straightforward and modular route to novel fluorinated heterocyclic scaffolds, which are of significant interest for screening in drug discovery programs. nih.govresearchgate.net

Development of Chemical Probes for Spectroscopic Investigations

The unique nuclear properties of the fluorine-19 isotope make it an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Molecules containing fluorine are therefore valuable as chemical probes to study biological systems and chemical processes.

¹⁹F NMR spectroscopy offers several advantages for probing molecular interactions: the ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, which makes it highly sensitive to small changes in its local electronic environment. nih.gov Furthermore, since naturally occurring organofluorine compounds are extremely rare, there is no background signal in biological systems. nih.gov

This compound is well-suited for use as a ¹⁹F NMR probe. The fluorine atom on the benzene (B151609) ring acts as the spectroscopic reporter. The terminal alkyne functionality allows the probe to be attached to a molecule of interest (e.g., a protein, nucleic acid, or other biomolecule) via a click reaction. cfplus.cznih.gov Once attached, any change in the conformation or binding state of the target molecule will alter the chemical environment around the fluorine atom, resulting in a measurable change in its ¹⁹F NMR chemical shift. researchgate.netnih.gov This allows researchers to monitor binding events, study protein folding, and screen for drug candidates. nih.gov

Contribution to the Expansion of Synthetic Methodologies in Organofluorine Chemistry

The field of organofluorine chemistry is continuously evolving, with a constant demand for new methods to introduce fluorine into organic molecules efficiently and selectively. chinesechemsoc.orgwikipedia.org The contribution of this compound is not in the development of a new reaction, but in its role as a versatile building block that facilitates the application of existing powerful methodologies to create fluorinated molecules. numberanalytics.com

By providing both a fluorinated arene and a terminal alkyne in one readily accessible package, this compound serves as a key substrate for validating and expanding the scope of reactions like Sonogashira couplings, click chemistry, and other alkyne-based transformations within the context of organofluorine synthesis. oup.comrsc.org Its use enables the rapid generation of libraries of fluorinated compounds, which is essential for systematic studies in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com The availability of such building blocks simplifies synthetic routes that would otherwise require multiple steps to introduce the fluorine atom and the alkyne functionality separately.

Integration into Scaffolds for Advanced Materials Research

The synthesis of advanced materials, such as functional polymers and resins, often relies on monomers that can be linked together to form extended networks. The propargyl group of this compound makes it a suitable candidate for integration into such materials. Propargyl ethers, for instance, are known to form thermally stable, fire-resistant thermosetting resins upon curing. rsc.org

The alkyne functionality of this compound can be exploited for polymerization reactions or for cross-linking polymer chains. By incorporating this molecule into a polymer backbone or as a pendant group, the properties of the resulting material can be tuned. The fluorophenyl group can impart specific characteristics such as thermal stability and chemical resistance to the final material scaffold. numberanalytics.comnumberanalytics.com This makes this compound a valuable monomer for creating scaffolds intended for use in areas like aerospace and electronics, where robust material performance is critical.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Fluoro-3-prop-2-yn-1-ylbenzene, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves introducing the propynyl group to a fluorinated benzene precursor. Key methods include:

- Sonogashira Coupling : Reacting 3-fluoroiodobenzene with propargyl bromide in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst. The reaction is conducted under inert conditions (N₂/Ar) in a solvent like THF or DMF at 60–80°C .

- Alkyne Alkylation : Using a fluorobenzene derivative with a propargyl halide under basic conditions (e.g., K₂CO₃ in acetone) .

Purification:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15) to isolate the product from unreacted starting materials .

- Recrystallization : Employ ethanol or methanol at low temperatures (0–5°C) to enhance crystalline purity .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for the alkyne proton (≡C–H) as a singlet near δ 2.5–3.0 ppm. Aromatic protons in the fluorobenzene ring appear as multiplets in δ 6.8–7.5 ppm, with splitting patterns reflecting the substituent positions .

- ¹³C NMR : The sp-hybridized carbons of the propynyl group resonate at δ 70–85 ppm (C≡C) and δ 80–95 ppm (C–F coupling) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M]⁺) at m/z 148.05 (C₉H₇F) and fragment peaks corresponding to loss of the propynyl group (C₃H₃) .

Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.